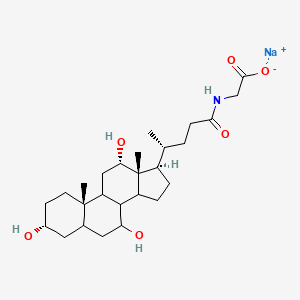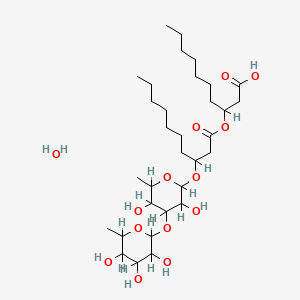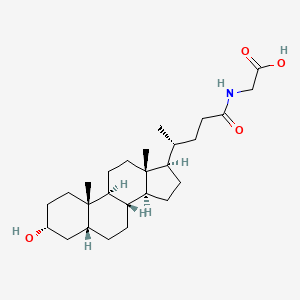
N-(gamma-Maleimidobutyryloxy)succinimide
Vue d'ensemble
Description
“N-(gamma-Maleimidobutyryloxy)succinimide” is a heterobifunctional cross-linking reagent with amine and sulfhydryl reactivity . It is useful in enzyme immunoassays .
Synthesis Analysis
The synthesis of “N-(gamma-Maleimidobutyryloxy)succinimide” involves the conjugation of acetylspermine to bovine serum albumin via a heterobifunctional cross-linker .Molecular Structure Analysis
The molecular formula of “N-(gamma-Maleimidobutyryloxy)succinimide” is C12H12N2O6 . It contains NHS-ester and maleimide reactive groups at opposite ends of a short spacer arm .Chemical Reactions Analysis
“N-(gamma-Maleimidobutyryloxy)succinimide” is reactive towards amino and sulfhydryl groups . The NHS ester end couples with primary amines at pH 7-9 to form stable amide bonds, while maleimides react with -SH groups at pH 6.5-7.5, forming stable thioether linkages .Physical And Chemical Properties Analysis
“N-(gamma-Maleimidobutyryloxy)succinimide” is a white powder with a molecular weight of 280.24 g/mol . It is insoluble in water and should be dissolved first in DMF or DMSO .Applications De Recherche Scientifique
Bioconjugation
GMBS is widely used in bioconjugation to link proteins or peptides to other proteins, DNA, or solid surfaces. Its NHS-ester and maleimide reactive groups allow for the conjugation of amine-containing molecules with sulfhydryl-containing molecules .
Protein Labeling
In protein labeling, GMBS can be used to attach various tags, such as biotin or fluorescent dyes, to proteins for detection or purification purposes .
Vaccine Development
GMBS has been utilized in vaccine development to conjugate antigens to carrier proteins, enhancing the immune response. It has shown promise in increasing proinflammatory cytokine production when used with murine macrophage cell lines and human monocyte-derived dendritic cells .
Crosslinking in Structural Biology
For structural biology studies, GMBS facilitates the crosslinking of proteins to stabilize their interactions or conformations for analysis by techniques like X-ray crystallography or NMR spectroscopy .
Immobilization on Solid Supports
GMBS can be used to immobilize proteins or enzymes on various solid supports, which is essential for creating biosensors or biochips .
Therapeutic Protein Production
In therapeutic protein production, GMBS can be employed to modify proteins to improve their stability, solubility, or activity .
Mécanisme D'action
Target of Action
GMBS, also known as N-(gamma-Maleimidobutyryloxy)succinimide or 4-Maleimidobutyric acid N-succinimidyl ester, is a heterobifunctional crosslinker . Its primary targets are amino and sulfhydryl groups . These groups are commonly found in proteins, making GMBS a valuable tool in protein analysis and modification .
Mode of Action
GMBS contains two reactive groups: an NHS ester and a maleimide . The NHS ester end of GMBS reacts with primary amines at pH 7-9 to form stable amide bonds . On the other hand, the maleimide end reacts with sulfhydryl (-SH) groups at pH 6.5-7.5, forming stable thioether linkages . This dual reactivity allows GMBS to crosslink molecules containing both amino and sulfhydryl groups .
Biochemical Pathways
The specific biochemical pathways affected by GMBS depend on the proteins it crosslinks. For instance, in a study of an R848-conjugated influenza vaccine, GMBS was used as a crosslinker . The choice of GMBS as a crosslinker was found to alter signaling through the NF-κB pathway in human monocyte-derived dendritic cells .
Pharmacokinetics
It’s important to note that gmbs iswater-insoluble . It must be dissolved in an organic solvent such as DMF or DMSO prior to use . This property could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of GMBS action is the formation of stable crosslinks between molecules containing amino and sulfhydryl groups . This can be used to study protein folding and map the interfaces between interacting proteins . In the context of vaccine development, GMBS-induced crosslinking has been shown to increase proinflammatory cytokine production and maturation when used to stimulate certain cell types .
Action Environment
The action of GMBS is influenced by the pH of the environment. The NHS ester end of GMBS reacts with primary amines at pH 7-9, while the maleimide end reacts with sulfhydryl groups at pH 6.5-7.5 . Therefore, the efficacy of GMBS as a crosslinker can be influenced by the pH of the solution it is used in. Additionally, GMBS is water-insoluble and must be dissolved in an organic solvent prior to use, which could also influence its action .
Safety and Hazards
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-8-3-4-9(16)13(8)7-1-2-12(19)20-14-10(17)5-6-11(14)18/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGATNRYUYNBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230240 | |
| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(gamma-Maleimidobutyryloxy)succinimide | |
CAS RN |
80307-12-6 | |
| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080307126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Maleimidobutyric acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Succinimidyl 4-maleimidylbutyrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7GNH9BK5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















